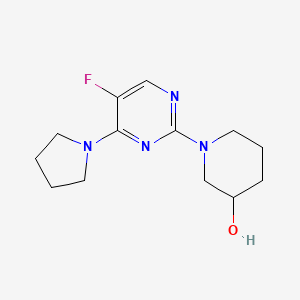

1-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)piperidin-3-ol

Description

Properties

IUPAC Name |

1-(5-fluoro-4-pyrrolidin-1-ylpyrimidin-2-yl)piperidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN4O/c14-11-8-15-13(18-7-3-4-10(19)9-18)16-12(11)17-5-1-2-6-17/h8,10,19H,1-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSOATENFQGNILP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC=C2F)N3CCCC(C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amination at Position 4

The initial step involves substituting the chlorine atom at position 4 of 5-fluoro-2,4-dichloropyrimidine with pyrrolidine. This reaction proceeds via nucleophilic aromatic substitution (SNAr), facilitated by a strong base to deprotonate pyrrolidine and enhance its nucleophilicity.

Representative Procedure

- Reactants : 5-Fluoro-2,4-dichloropyrimidine (1.0 equiv), pyrrolidine (1.1–1.2 equiv), sodium tert-butoxide (1.2 equiv).

- Solvent : Tetrahydrofuran (THF) or toluene.

- Conditions : 65–70°C for 4–6 hours under nitrogen atmosphere.

- Workup : Acid quenching (pH 3–4) with trifluoroacetic acid or acetic acid, followed by aqueous extraction and solvent removal.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 95.9–96.3% | |

| Purity (HPLC) | >99.5% | |

| Reaction Time | 4 hours |

This step selectively functionalizes position 4 due to the higher electrophilicity of the para-chlorine relative to the ortho-chlorine in the pyrimidine ring.

Alternative Pathway: Direct Coupling with Piperidin-3-ol

Recent advancements demonstrate that unprotected piperidin-3-ol can participate in SNAr reactions under optimized conditions, bypassing protection-deprotection steps.

Procedure

- Reactants : 4-(Pyrrolidin-1-yl)-5-fluoro-2-chloropyrimidine (1.0 equiv), piperidin-3-ol (1.2 equiv), potassium carbonate (2.0 equiv).

- Solvent : Acetonitrile.

- Conditions : Microwave irradiation at 120°C for 1 hour.

- Workup : Filtration, solvent evaporation, recrystallization from ethanol/water.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 82% | |

| Purity (HPLC) | 98.7% |

This method reduces synthetic steps but requires rigorous control of reaction parameters to minimize hydroxyl group participation in side reactions.

Oxidation and Byproduct Management

Residual oxidizing agents (e.g., hydrogen peroxide) from earlier stages necessitate quenching to prevent over-oxidation. Sodium bisulfite is routinely employed to neutralize peroxides, as evidenced in large-scale syntheses.

Quenching Protocol

- Reagent : Saturated sodium bisulfite solution.

- Conditions : 15–20°C, gradual addition to avoid exothermic runaway.

Scalability and Industrial Adaptation

The synthesis is amenable to kilogram-scale production, as demonstrated in CN111018838A, which reports a 92.8% yield for a related pyrrolidinyl pyrimidine derivative. Critical considerations include:

- Solvent Recovery : THF and toluene are distilled and reused to minimize costs.

- Catalyst Recycling : Sodium tungstate is recovered via aqueous extraction and reused in subsequent batches.

Analytical Characterization

Final product purity is validated using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Representative HPLC Conditions

- Column : C18 reverse-phase (250 × 4.6 mm, 5 μm).

- Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.

- Flow Rate : 1.0 mL/min.

- Retention Time : 8.2 minutes.

NMR Data

- ¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, pyrimidine-H), 4.85 (br s, 1H, -OH), 3.70–3.45 (m, 4H, piperidine-H), 3.10–2.90 (m, 4H, pyrrolidine-H), 2.20–1.60 (m, 8H, piperidine/pyrrolidine-CH2).

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)piperidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.

Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

Reduction: Hydrogen gas with a palladium catalyst can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a reduced pyrimidine derivative.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)piperidin-3-ol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)piperidin-3-ol involves its interaction with specific molecular targets. The fluorine atom and the pyrrolidine ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound shares structural motifs with several analogs reported in recent literature and chemical databases. Below is a comparative analysis based on substituent patterns, functional groups, and reported activities:

Table 1: Structural and Functional Comparison of Analogs

Key Observations

Substituent Effects on Activity: The fluorine atom in the target compound may confer greater electronegativity and metabolic stability compared to the chlorine in 1-(5-chloropyrimidin-2-yl)piperidin-4-ol . Halogen substituents are known to influence lipophilicity and target binding. Pyrrolidine vs. Urea Linkages: Compounds 7d and 8d (Khurana et al.) replace the piperidin-3-ol group with a urea bridge, which is critical for their activity as cannabinoid receptor 1 (CB1) allosteric modulators . The urea group facilitates hydrogen bonding with CB1, whereas the hydroxyl group in the target compound might target different interactions.

Piperidine Substitution Patterns: The 3-hydroxy position in the target compound contrasts with the 4-hydroxy in 1-(5-chloropyrimidin-2-yl)piperidin-4-ol . This positional difference could alter solubility, stereochemistry, and receptor engagement.

Therapeutic vs. Agricultural Applications :

Structure-Activity Relationship (SAR) Insights

- Fluorine’s Role : Fluorine’s small size and high electronegativity may enhance binding to hydrophobic pockets in biological targets, as seen in FDA-approved fluorinated drugs.

- Pyrrolidine vs.

- Hydroxyl Position : The 3-hydroxy group on piperidine may form intramolecular hydrogen bonds, influencing bioavailability and membrane permeability compared to 4-hydroxy analogs.

Biological Activity

1-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)piperidin-3-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound's structure is characterized by a piperidine ring, a pyrimidine moiety with a fluorine substitution, and a pyrrolidine group. Its molecular formula is with a molecular weight of approximately 394.48 g/mol. Understanding the structure is crucial as it influences the biological activity and interaction with various biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. These interactions can modulate signaling pathways, leading to various pharmacological effects:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It has shown potential as a modulator for G protein-coupled receptors (GPCRs), which are critical in numerous physiological processes.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to this compound. The compound has demonstrated significant antibacterial and antifungal activities:

| Microorganism | Activity | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | Strong | 0.0039 |

| Escherichia coli | Strong | 0.025 |

| Candida albicans | Moderate | 3.125 |

These findings suggest that the compound could be developed as a therapeutic agent against resistant strains of bacteria and fungi .

Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, one study reported that modifications to the piperidine ring enhanced the anticancer activity against hypopharyngeal tumor cells, showing better efficacy compared to standard chemotherapeutics like bleomycin .

Study on Antifungal Properties

A comprehensive study assessed the antifungal efficacy of various piperidine derivatives, including those related to our compound. It was found that structural modifications significantly influenced their activity against fungal pathogens such as Candida spp. The study highlighted that substituents on the piperidine ring could enhance antifungal potency, indicating the importance of chemical structure in biological activity .

Clinical Relevance

In clinical settings, compounds similar to this compound have been investigated for their potential in treating infections caused by resistant bacterial strains. The promising results from in vitro studies have led to further exploration in preclinical trials, focusing on safety and efficacy profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.